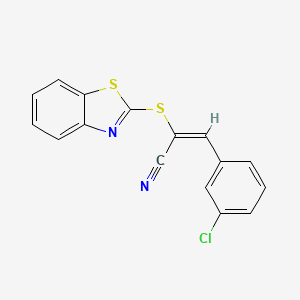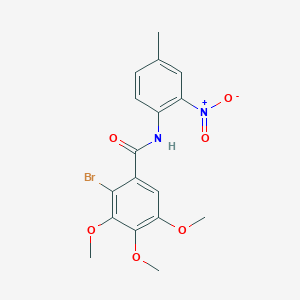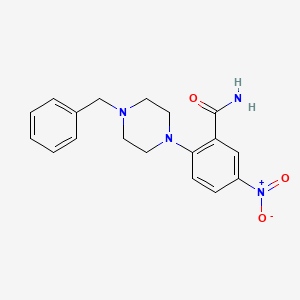
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide (BPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BPN is a small molecule that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide exerts its biological effects by targeting multiple signaling pathways. For instance, 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway involved in cell proliferation and survival. 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. For instance, 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to exhibit antioxidant effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is its small molecular weight, which makes it easy to synthesize and modify. 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is also relatively stable and can be stored for an extended period. However, one of the limitations of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is its poor solubility in water, which makes it difficult to work with in aqueous solutions. This can be overcome by using organic solvents such as DMSO or ethanol.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide. One of the most significant areas of research is the development of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide derivatives with improved solubility and pharmacokinetic properties. This will enable the development of more effective 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide-based drugs for the treatment of cancer and other diseases.
Another area of research is the elucidation of the exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide. This will provide a better understanding of the biological pathways targeted by 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide and how it exerts its effects.
In conclusion, 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is a promising candidate for biomedical research due to its various biological activities. The synthesis of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is relatively straightforward, and it has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects. However, there is still much to be learned about the mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide, and future research is needed to develop more effective 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide-based drugs.
Métodos De Síntesis
The synthesis of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide involves the reaction of 5-nitroanthranilic acid with benzyl chloride in the presence of sodium hydroxide to form 5-benzyl-2-nitrobenzoic acid. This is followed by the reaction of the acid with piperazine in the presence of thionyl chloride to form 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide. The yield of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the ratio of reactants.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to exhibit various biological activities that make it a promising candidate for biomedical research. One of the most significant applications of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is in the field of cancer research. 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c19-18(23)16-12-15(22(24)25)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXCYCXVNBGXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
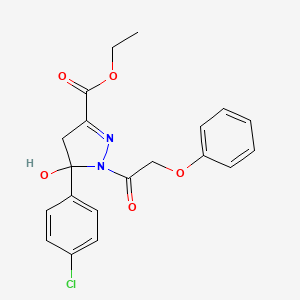
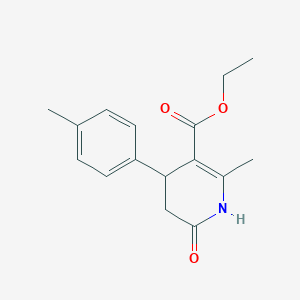
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)
